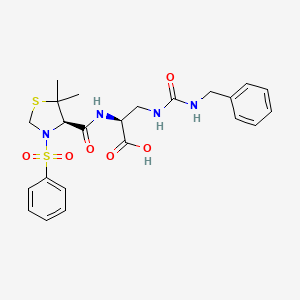
TC-I 15
Übersicht
Beschreibung
TC-I 15: ist ein potenter Inhibitor des Integrinrezeptors α2β1. Es ist bekannt für seine Fähigkeit, die Adhäsion menschlicher Blutplättchen an Typ-I-Kollagen zu hemmen, was es zu einer wertvollen Verbindung in der Untersuchung von Thrombose und anderen verwandten Erkrankungen macht . Der chemische Name von this compound ist N-[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[(phenylmethyl)amino]carbonyl]amino]-L-alanine .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung in Laboren für Forschungszwecke synthetisiert. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
TC-I 15 wird aufgrund seiner Fähigkeit, den Integrinrezeptor α2β1 zu hemmen, in der wissenschaftlichen Forschung umfassend eingesetzt. Einige seiner Anwendungen umfassen:
Thromboseforschung: this compound wird verwendet, um die Hemmung der Blutplättchenadhäsion an Kollagen zu untersuchen, was für das Verständnis und die Verhinderung der Thrombusbildung entscheidend ist.
Herz-Kreislauf-Studien: Die antithrombotische Aktivität der Verbindung macht sie wertvoll für die Erforschung von Herz-Kreislauf-Erkrankungen und potenziellen therapeutischen Interventionen.
Zell-Adhäsionsstudien: this compound wird verwendet, um Zell-Adhäsionsprozesse zu untersuchen, insbesondere in Bezug auf Kollagen-bindende Integrine.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Integrinrezeptor α2β1 bindet und so die Interaktion des Rezeptors mit Typ-I-Kollagen hemmt . Diese Hemmung verhindert die Blutplättchenadhäsion und Thrombusbildung. Die Verbindung zeigt Selektivität für α2β1 gegenüber anderen Integrinen wie αvβ3, α5β1, α6β1 und αIIbβ3 . Die molekularen Zielstrukturen, die an seinem Wirkmechanismus beteiligt sind, umfassen die Integrinrezeptoren auf der Oberfläche von Blutplättchen und anderen Zellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for TC-I 15 are not widely documented, the compound is synthesized in laboratories for research purposes. The process involves precise control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Reaktionstypen: TC-I 15 unterliegt hauptsächlich Bindungsinteraktionen mit Integrinrezeptoren. Es beteiligt sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter Standardlaborbedingungen .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Phenylsulfonylchlorid, L-Alanin und verschiedene organische Lösungsmittel wie DMSO . Die Reaktionen werden unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das durch Reinigungsverfahren wie Hochleistungsflüssigchromatographie (HPLC) in hoher Reinheit (≥ 98%) erhalten wird .
Wirkmechanismus
TC-I 15 exerts its effects by binding to the integrin receptor α2β1, thereby inhibiting the receptor’s interaction with type I collagen . This inhibition prevents platelet adhesion and thrombus formation. The compound displays selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3 . The molecular targets involved in its mechanism of action include the integrin receptors on the surface of platelets and other cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Obtustatin: Ein spezifischer Inhibitor des Integrinrezeptors α1β1, bekannt für seine antiangiogenen Eigenschaften.
Einzigartigkeit von TC-I 15: this compound ist einzigartig durch seine hohe Selektivität für den Integrinrezeptor α2β1 und seine potente antithrombotische Aktivität . Im Gegensatz zu anderen Integrin-Inhibitoren beeinflusst this compound andere Integrinrezeptoren bei Konzentrationen über 1000 nM nicht signifikant . Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf α2β1-vermittelte Prozesse konzentriert.
Eigenschaften
IUPAC Name |
(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLHCUGVLCGKKX-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?
A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]
Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?
A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]
Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?
A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]
Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?
A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []
Q5: Are there any known off-target effects or limitations associated with the use of this compound?
A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
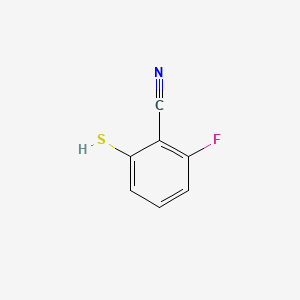
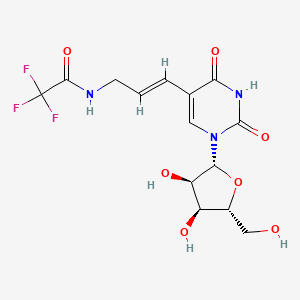
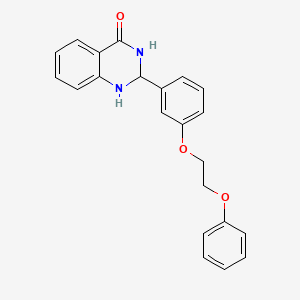
![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)
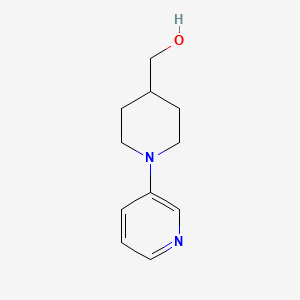

![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate](/img/structure/B591461.png)
